2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBHRUQTPAQBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with aromatic aldehydes under acidic conditions. The resulting thiadiazole intermediate is then subjected to iodination using iodine or an iodine-containing reagent.
The final step involves the coupling of the iodinated thiadiazole with benzamide under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Thiadiazole Ring Formation
Iodination
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic substitution | NIS or ICl in solvent (e.g., DMF) | Introduction of iodine at position 2 |
Spectroscopic Analysis
-
IR Spectroscopy :
-
NMR :
Mass Spectrometry
-
Molecular formula : C₁₆H₁₄IN₃OS (MW: 396.27 g/mol).
-
Key fragments : Loss of iodine (m/z ~275) or benzamide groups (m/z ~135–152) .
Reactivity and Stability
-
Hydrolysis : The amide bond may undergo hydrolysis under acidic/basic conditions, forming carboxylic acid or amine derivatives .
-
Oxidation : Thiadiazole rings are sensitive to oxidation; inert atmospheres (e.g., nitrogen) are recommended during synthesis.
-
Substitution : The iodine substituent may participate in nucleophilic aromatic substitution under specific conditions.
Scientific Research Applications
2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Benzamide Substitutents
Compounds sharing the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide scaffold but differing in substituents have been synthesized and characterized. Key examples include:
Table 1: Halogenated Benzamide Derivatives
Key Observations :
Analogues with Modified Thiadiazole Substituents
Variations in the aryl group at position 5 of the thiadiazole ring significantly impact bioactivity:
Table 2: Thiadiazole Ring Modifications
Key Observations :
Bioactivity Comparison
1,3,4-Thiadiazole derivatives exhibit diverse pharmacological profiles:
Key Observations :
- Anticancer Potential: Chloro and fluoro derivatives induce apoptosis via caspase-3 activation, while the iodine atom in the target compound may enhance DNA intercalation or kinase inhibition .
- Antioxidant Activity : Sulfonamide derivatives (e.g., 9g) show strong ABTS•+ scavenging, but the target compound’s tetramethyl group may reduce polarity, limiting antioxidant efficacy .
Biological Activity
2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with notable biological activity. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 463.34 g/mol. Its structure features a thiadiazole ring and an iodine substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole moiety can inhibit enzyme activity or alter receptor functions due to its unique electronic properties imparted by the iodine atom. This interaction may enhance the binding affinity and reactivity of the compound with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures have been reported to have minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to higher values depending on the specific substitutions on the thiadiazole ring .
- Antifungal Activity : The compound also shows potential antifungal effects against strains such as Aspergillus niger and Candida albicans, with some derivatives achieving zones of inhibition comparable to standard antifungal agents like itraconazole .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Cell Viability Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can significantly reduce cell viability in cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For example, one derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .
- Mechanistic Insights : The anticancer mechanism may involve apoptosis induction and cell cycle arrest. Thiadiazole compounds have been shown to interact with cellular pathways that regulate proliferation and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds:
| Compound Name | Structure | Key Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antibacterial & Anticancer | Varies (32.6 - higher) |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | Structure | Antimicrobial | Not specified |
| 2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Structure | Antimicrobial | Not specified |
Case Studies
Several case studies have investigated the biological activity of thiadiazole derivatives:
- Antimicrobial Screening : A study evaluated various substituted thiadiazoles for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those without .
- Anticancer Efficacy : Another study focused on the synthesis of various thiadiazole derivatives and their cytotoxic effects on cancer cells. The findings suggested that modifications at specific positions on the thiadiazole ring could lead to improved anticancer activity .
Q & A
Q. What are the optimized synthetic routes for 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do microwave-assisted methods compare to conventional thermal approaches?
Microwave-assisted synthesis significantly reduces reaction time (15–20 minutes vs. 15–18 hours) and improves yields compared to conventional methods. This is achieved by cyclo-condensation of intermediates (e.g., N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide) with aldehydes under solvent-free conditions, catalyzed by glacial acetic acid . Key validation includes IR, NMR, and mass spectrometry for structural confirmation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1,670 cm⁻¹, NH stretches at ~3,400 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons, methyl groups in tetramethylphenyl) and carbon frameworks.
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with melting points and TLC (Rf values) ensures purity .
Q. How can researchers address low yields during the cyclization step of 1,3,4-thiadiazole ring formation?
Optimize reaction conditions by:
- Using dry acetonitrile as a solvent to minimize side reactions.
- Adjusting stoichiometry of benzoylisothiocyanate and thiosemicarbazide.
- Employing catalytic triethylamine to enhance cyclization efficiency . Monitor progress via TLC and isolate intermediates (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide) for purity checks .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced anticancer activity?
- Thiadiazole core : Essential for binding to kinase domains (e.g., ERK/AKT pathways) .
- Substituent effects : Electron-withdrawing groups (e.g., iodo, cyano) at the benzamide position improve cytotoxicity by enhancing electrophilic interactions.
- Tetramethylphenyl moiety : Increases lipophilicity, aiding cellular uptake . Compare IC₅₀ values of derivatives in cell lines (e.g., non-small lung carcinoma) to refine SAR .
Q. How can computational methods (e.g., molecular docking, DFT) predict binding modes and stability of this compound?
- Docking (AutoDock Vina) : Simulate interactions with targets like 15-lipoxygenase (15-LOX) or glutaminase (GLS), using crystal structures (PDB IDs: 1LOX, 3UO9).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gaps) and stability . Validate predictions with in vitro enzymatic assays (e.g., LOX inhibition) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ across studies)?
- Standardize assays : Use consistent cell lines (e.g., A549 for lung cancer) and protocols (e.g., MTT vs. SRB assays).
- Control variables : Account for differences in compound solubility (DMSO concentration) and exposure time.
- Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
Q. What analytical validation parameters are critical for quantifying this compound in biological matrices?
Q. How can synergistic effects with clinical inhibitors (e.g., BPTES, CB-839) enhance anticancer efficacy?
Q. What in vitro models best predict metabolic stability and toxicity profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
